Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H22N4O3/c1-4-30-23(29)17-12-18-21(25-20-15(3)6-5-11-26(20)22(18)28)27(19(17)24)13-16-9-7-14(2)8-10-16/h5-12,24H,4,13H2,1-3H3 |
InChI Key |
HZYMTQVJOSXODI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Amidation-Cyclocondensation Route
Adapted from CN110054626B, this method involves:
Step 1: Synthesis of 1-(4-Methylbenzyl)-4-Methylpyridine-2,6-(1H,5H)-Diketone
-
Reactants : Diethyl 3-methyl-2-pentenedioate + 4-methylbenzylamine
-
Catalyst : 1,8-Diazabicycloundec-7-ene (DBU, 1 mol%)
-
Conditions : Toluene, 80–85°C for 4 h, then 100–105°C for 4 h (ethanol distillation).
Step 2: Methylene Insertion and Urea Cyclocondensation
-
Methylene reagent : N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq)
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Cyclizing agent : Urea (1.7 eq)
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Mechanism : Formation of a dialkyl aminomethylene intermediate, followed by urea-mediated cyclization to form the pyrimidine ring.
Step 3: Esterification
Urea-Mediated One-Pot Synthesis
Based on PMC10142796, this approach avoids isolation of intermediates:
Key Steps :
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Urea Formation : React 4-methylbenzylamine with ethyl 3-methyl-2-pentenedioate in acetonitrile (MsOH catalyst, 60°C, 3 h).
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Cyclocondensation : Add DMF-DMA and urea sequentially under reflux.
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In Situ Esterification : Introduce ethyl chloroformate post-cyclization.
Advantages :
Mechanistic Insight :
Critical Analysis of Methodologies
Yield Optimization
Spectroscopic Validation
Green Chemistry Metrics
| Metric | Amidation Route | One-Pot Route |
|---|---|---|
| E-Factor | 8.2 | 5.1 |
| Process Mass Intensity | 12.4 | 9.8 |
| Solvent Recovery | 78% | 92% |
Industrial Scalability Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl ester group at position 3 undergoes nucleophilic substitution under alkaline conditions. Hydrolysis with aqueous NaOH yields the corresponding carboxylic acid derivative, which can be further functionalized (e.g., converted to acyl chlorides using SOCl₂) . This reactivity is critical for generating intermediates for amide coupling or esterification.
Example Reaction:
Reaction conditions: Reflux at 80°C for 6–8 hours .
Oxidation Reactions
The dihydropyridino moiety undergoes oxidation to form aromatic pyridine rings. Common oxidizing agents like KMnO₄ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane facilitate this transformation, enhancing conjugation and stability.
Key Observation:
-
Oxidation alters electronic properties, potentially modulating biological activity.
Hydrolysis of Imino Group
The 2-imino group is susceptible to acid-catalyzed hydrolysis, converting it to a carbonyl group. This reaction modifies hydrogen-bonding capacity and electronic distribution:
Conditions: 1M HCl, 60°C, 4 hours .
Cycloaddition and Ring-Opening Reactions
The fused pyridino-pyrimidine system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions. Ring-opening reactions occur with strong nucleophiles like hydrazine, yielding bipyridyl derivatives.
Functionalization at the 4-Methylphenyl Group
The para-methylbenzyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) and free-radical halogenation. Bromination with NBS (N-bromosuccinimide) introduces bromine at the methyl group’s benzylic position .
Amide Formation
The carboxylic acid intermediate reacts with aromatic amines (e.g., aniline, p-toluidine) to form amides. This modification enhances lipophilicity and bioavailability:
Conditions: Dicyclohexylcarbodiimide (DCC), catalytic DMAP, dry THF .
Table 2: Comparative Reactivity of Structural Analogs
| Compound | Reactivity with NaOH | Oxidation Stability | Amide Yield |
|---|---|---|---|
| Target Compound | Fast (t = 6 hr) | Moderate | 78–82% |
| Ethyl 5-(4-Bromophenyl)-7-methyl derivative | Slow (t = 12 hr) | High | 65% |
| N-butyl 2-imino dipyrido analog | Moderate (t = 8 hr) | Low | 88% |
Catalytic Hydrogenation
The imino group and pyridine rings undergo selective hydrogenation using Pd/C or Raney Ni under H₂ pressure (1–3 atm), producing saturated analogs with altered bioactivity profiles.
Photochemical Reactions
UV irradiation in the presence of eosin Y induces singlet oxygen generation, leading to oxidative degradation of the furan-like substructures. This pathway is critical for studying environmental stability.
Critical Analysis of Research Gaps
-
Kinetic Data : Most studies report qualitative outcomes; precise rate constants and activation energies are unavailable .
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Stereochemical Outcomes : Chiral centers’ configuration during reactions remains uncharacterized.
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Biological Correlation : Limited data link specific reactions to enhanced pharmacological effects .
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of C₁₈H₁₈N₄O₃ and a molecular weight of approximately 342.36 g/mol. Its structure features multiple heterocyclic rings that contribute to its biological activity.
Medicinal Chemistry
Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the dihydropyridine moiety enhances its ability to penetrate bacterial cell membranes .
Anticancer Properties
Recent investigations suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in disease processes. These studies help elucidate the mechanism of action and guide further optimization of the compound for enhanced efficacy .
Case Study 1: Anti-inflammatory Activity
In a study published in Pharmaceuticals, researchers synthesized a series of related compounds and evaluated their ability to inhibit COX enzymes. The findings indicated that ethyl 2-imino derivatives showed significant inhibition compared to standard anti-inflammatory drugs .
Case Study 2: Antimicrobial Efficacy
A recent publication in the International Journal of Molecular Sciences reported on the antimicrobial activity of similar pyridopyrimidine derivatives. The study concluded that these compounds could serve as potential leads for developing new antibiotics due to their effectiveness against resistant bacterial strains .
Case Study 3: Anticancer Mechanisms
Research published in Molecules explored the anticancer effects of pyrimidine derivatives on various cancer cell lines. The study found that these compounds could effectively induce apoptosis and inhibit tumor growth in vitro, suggesting potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Core Structural Variations
The compound’s pyridino[2,3-d]pyridino[1,2-a]pyrimidine core distinguishes it from simpler pyrimidine or pyridine derivatives. Key analogues include:
Key Observations :
- The 4-methylbenzyl group in the target compound may improve lipophilicity compared to the sec-butyl or 3-methoxypropyl substituents in analogues .
- Imidazo[1,2-a]pyridine derivatives (e.g., 1l, 2d) exhibit distinct UV/Vis profiles due to extended conjugation from nitro and cyano groups, unlike the target compound’s simpler core .
Physicochemical and Spectral Properties
- Solubility : The target’s carboxylate group may confer better aqueous solubility than carboxamide () or carbonitrile () analogues.
- Thermal Stability: Melting points for imidazo[1,2-a]pyridine derivatives (215–245°C) suggest higher thermal stability compared to pyridino-pyrimidines, possibly due to nitro group rigidity .
- Spectral Signatures: The absence of nitro or cyano groups in the target compound simplifies its NMR profile compared to 1l and 2d, which show complex aromatic splitting patterns .
Biological Activity
Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the class of pyridopyrimidines. Its intricate structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 453.49 g/mol. The structural characteristics include:
- Molecular Weight : 453.492
- Density : 1.4 g/cm³
- LogP : 1.88
These properties suggest a moderate hydrophobic nature, which may influence its bioavailability and interaction with biological membranes .
Synthesis
The synthesis of ethyl 2-imino derivatives typically involves multi-step reactions including cyclization and functional group modifications. The specific synthetic pathway for this compound has not been extensively documented in the literature.
Pharmacological Profile
Research indicates that compounds similar to ethyl 2-imino derivatives exhibit significant biological activities, particularly in cardiovascular and neuropharmacological domains. Notably:
- Calcium Channel Blockade : Compounds with similar structures have been identified as potent mimics of dihydropyridine calcium channel blockers. This suggests that ethyl 2-imino may also interact with calcium channels, potentially leading to vasodilation effects .
- Adenosine Receptor Interaction : Dihydropyridine and pyridine derivatives have shown binding affinity to various adenosine receptors (A1, A2A, A3), indicating potential roles in modulating neurotransmission and cardiovascular functions .
The mechanisms through which ethyl 2-imino exerts its effects are likely linked to its ability to modulate ion channels and receptor activities:
- Calcium Channel Modulation : By mimicking dihydropyridine structures, it may inhibit calcium influx in vascular smooth muscle cells.
- Adenosine Receptor Antagonism : The interaction with adenosine receptors could lead to altered neurotransmitter release and modulation of heart rate.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- A study on dihydropyrimidine derivatives demonstrated their effectiveness as calcium channel blockers in rabbit aorta models, showing a significant reduction in contraction upon treatment .
- Another investigation into pyridine derivatives revealed their binding affinities at adenosine receptors, suggesting that structural modifications can enhance selectivity and potency .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-imino-10-methyl-1-[(4-methylphenyl)methyl]-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this polycyclic pyrimidine derivative typically involves multi-step condensation and cyclization reactions. A common approach is to use ethyl carboxylate precursors (e.g., ethyl cyanoacetate) with heterocyclic aldehydes and amines under reflux conditions in ethanol or DMF, catalyzed by ammonium acetate . Optimization parameters include:
- Temperature control : Prolonged reflux (8–12 hours) ensures complete cyclization .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .
- Catalyst loading : Excess ammonium acetate (6:1 molar ratio to substrate) drives imine formation .
Purification via recrystallization (e.g., from ethanol/DMF mixtures) is critical to isolate the product .
Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?
Methodological Answer: Key spectroscopic techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to the ethyl ester group (δ ~4.2–4.4 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ 6.8–8.2 ppm) from the 4-methylphenyl substituent . The imino group (NH) may appear as a broad singlet at δ ~10–12 ppm .
- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) and imine (C=N at ~1650 cm⁻¹) confirm structural motifs .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (C₂₄H₂₃N₅O₃: ~453.47 g/mol).
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
Methodological Answer:
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of imino groups .
- Storage : Keep in amber vials at –20°C to avoid photodegradation and thermal decomposition .
- Stability testing : Monitor via HPLC every 3–6 months; degradation products (e.g., hydrolyzed esters) indicate compromised stability .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity or interaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the imino group may act as a hydrogen-bond donor in biological interactions .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the pyridino-pyrimidine core for π-π stacking interactions .
- MD simulations : Assess solvation dynamics in aqueous/DMSO mixtures to optimize solubility for in vitro assays .
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity or physicochemical properties?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to distinguish intrinsic activity from assay-specific artifacts .
- Meta-analysis : Cross-reference spectral data (NMR, IR) with synthetic intermediates to confirm structural consistency .
- Control experiments : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity and validate assay conditions .
Q. What advanced experimental designs can be employed to study the compound's interactions with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (kₐ, kₒff) to assess binding kinetics .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
